N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide
Description
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a chloro-fluoro substituted indole moiety and a dioxothiane carboxamide group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3S/c17-13-6-12-10(8-20-15(12)7-14(13)18)3-4-19-16(21)11-2-1-5-24(22,23)9-11/h6-8,11,20H,1-5,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGVOXKAUCAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(=O)NCCC2=CNC3=CC(=C(C=C32)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then subjected to halogenation to introduce the chloro and fluoro substituents. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Ethyl Chain: The halogenated indole is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Formation of the Dioxothiane Ring: The ethylated indole is then reacted with a thioester and an oxidizing agent to form the dioxothiane ring.
Carboxamide Formation: Finally, the compound is treated with an amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl chain.
Reduction: Reduction reactions can target the carbonyl groups in the dioxothiane ring.
Substitution: The chloro and fluoro substituents on the indole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, indole derivatives are known for their wide range of activities, including antiviral, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, particularly due to the presence of the chloro and fluoro substituents, which are known to enhance biological activity.
Medicine
In medicine, this compound could be explored for its potential as a therapeutic agent. Indole derivatives have been studied for their roles in treating various diseases, and this compound could offer new avenues for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors due to their ability to mimic natural substrates. The chloro and fluoro substituents may enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide
- N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide
- N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxylate
Uniqueness
The unique combination of chloro and fluoro substituents in N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-1,1-dioxothiane-3-carboxamide distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in terms of potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
